molecular formula C21H28O3 B10854061 Tetrahydrocannabivarin Acetate

Tetrahydrocannabivarin Acetate

Cat. No.: B10854061
M. Wt: 328.4 g/mol
InChI Key: YIRFFZKTWADVGS-IAGOWNOFSA-N
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Description

Tetrahydrocannabivarin Acetate is a derivative of tetrahydrocannabivarin, a naturally occurring cannabinoid found in certain strains of Cannabis sativa. Tetrahydrocannabivarin is known for its unique pharmacological properties, including appetite suppression and potential therapeutic benefits for conditions such as obesity and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrocannabivarin Acetate can be synthesized through the acetylation of tetrahydrocannabivarin. The process typically involves the reaction of tetrahydrocannabivarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the acetate derivative .

Industrial Production Methods

Industrial production of this compound involves the extraction of tetrahydrocannabivarin from Cannabis sativa, followed by its chemical modification. The extraction process includes homogenization, solvent extraction, and purification steps. The extracted tetrahydrocannabivarin is then subjected to acetylation to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrocannabivarin Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Tetrahydrocannabivarin Acetate has a wide range of scientific research applications:

    Chemistry: It is used in the study of cannabinoid chemistry and the development of new cannabinoid derivatives.

    Biology: Research focuses on its effects on biological systems, including its interaction with cannabinoid receptors.

    Medicine: It is investigated for its potential therapeutic benefits in conditions such as obesity, diabetes, and neuroprotection.

    Industry: It is used in the development of cannabinoid-based products and pharmaceuticals

Mechanism of Action

Tetrahydrocannabivarin Acetate exerts its effects through interaction with cannabinoid receptors, primarily CB1 and CB2 receptors. It acts as an antagonist at CB1 receptors and a partial agonist at CB2 receptors. Additionally, it interacts with other molecular targets such as GPR55 and 5-HT1A receptors, contributing to its diverse pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydrocannabivarin Acetate is unique due to its propyl side chain, which distinguishes it from other cannabinoids like tetrahydrocannabinol and cannabidiol. This structural difference contributes to its unique pharmacological properties, including its non-psychoactive nature and potential therapeutic benefits .

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

[(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl] acetate

InChI

InChI=1S/C21H28O3/c1-6-7-15-11-18(23-14(3)22)20-16-10-13(2)8-9-17(16)21(4,5)24-19(20)12-15/h10-12,16-17H,6-9H2,1-5H3/t16-,17-/m1/s1

InChI Key

YIRFFZKTWADVGS-IAGOWNOFSA-N

Isomeric SMILES

CCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C

Canonical SMILES

CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)C

Origin of Product

United States

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